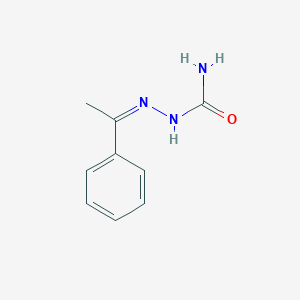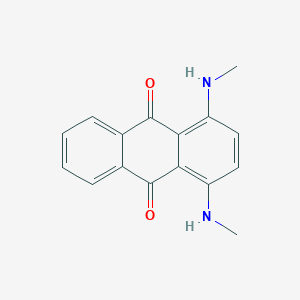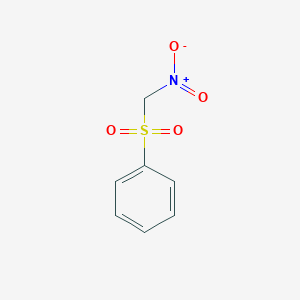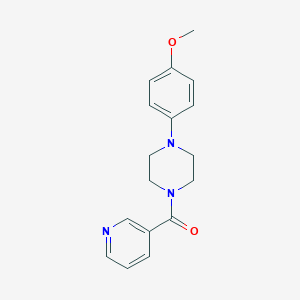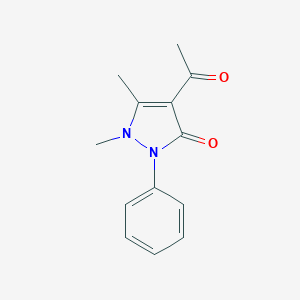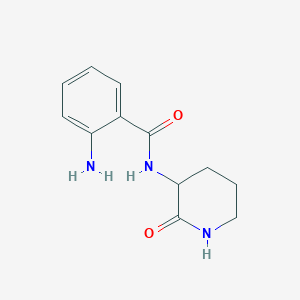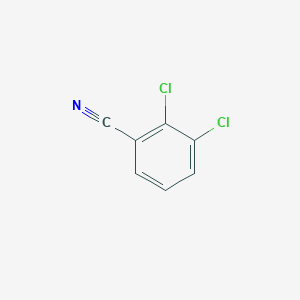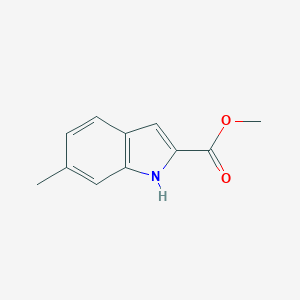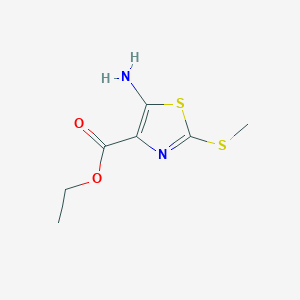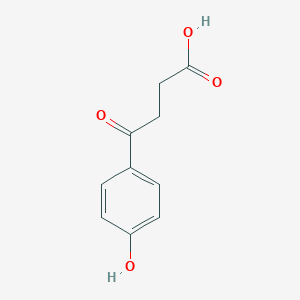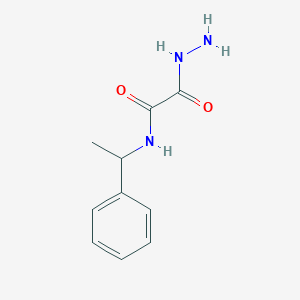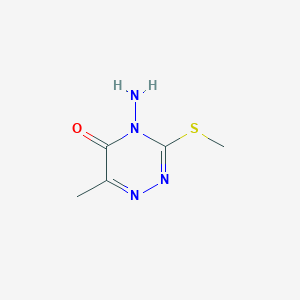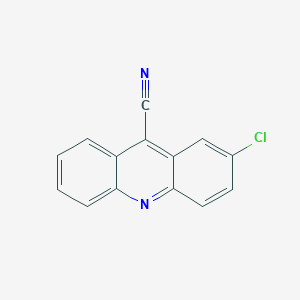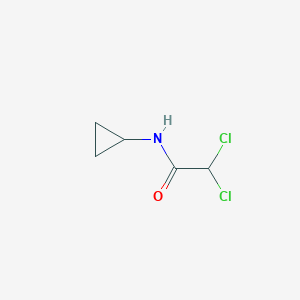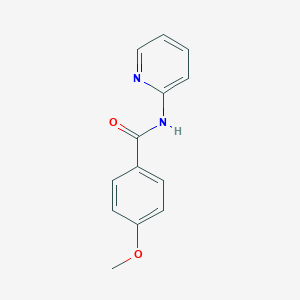
4-methoxy-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-pyridin-2-ylbenzamide, also known as 4-MeO-PyB, is a chemical compound that belongs to the benzamide class of compounds. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism Of Action
The mechanism of action of 4-methoxy-N-pyridin-2-ylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that is involved in cognitive processes such as learning and memory.
Biochemical And Physiological Effects
Studies have shown that 4-methoxy-N-pyridin-2-ylbenzamide exhibits potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine. This increase in acetylcholine levels has been associated with improved cognitive function, making this compound a potential candidate for the treatment of Alzheimer's disease. Moreover, 4-methoxy-N-pyridin-2-ylbenzamide has also been shown to possess anticonvulsant and analgesic properties, which may be attributed to its effects on the central nervous system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-methoxy-N-pyridin-2-ylbenzamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the research on 4-methoxy-N-pyridin-2-ylbenzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Moreover, the anticonvulsant and analgesic properties of this compound warrant further investigation for their potential use in the treatment of epilepsy and pain. Additionally, the development of new synthetic routes for the synthesis of 4-methoxy-N-pyridin-2-ylbenzamide may improve its bioavailability and expand its potential applications in various fields.
Synthesis Methods
The synthesis of 4-methoxy-N-pyridin-2-ylbenzamide involves the reaction of 4-methoxybenzoic acid with pyridine-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-methoxy-N-pyridin-2-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has also been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and pain.
properties
CAS RN |
14547-81-0 |
|---|---|
Product Name |
4-methoxy-N-pyridin-2-ylbenzamide |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-7-5-10(6-8-11)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) |
InChI Key |
YFXWAMDABVLKSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



